5-Chloro-8-quinolyl N-(P-tolyl)carbamate
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Overview
Description
5-Chloro-8-quinolyl N-(P-tolyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . It is known for its unique structure, which combines a quinoline ring with a carbamate group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with p-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl N-(P-tolyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted quinolines.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Corresponding amine and carboxylic acid.
Scientific Research Applications
5-Chloro-8-quinolyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolyl N-(O-tolyl)carbamate
- 5-Chloro-8-quinolyl N-(M-tolyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4-xylyl)carbamate
- 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
5-Chloro-8-quinolyl N-(P-tolyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
21617-07-2 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-6-12(7-5-11)20-17(21)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
InChI Key |
PIANLLYMKDCJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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